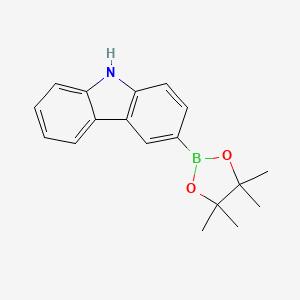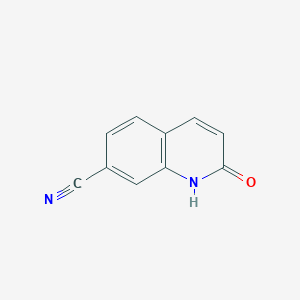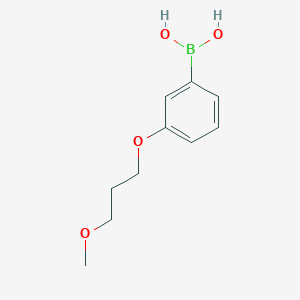
Acide (3-(3-méthoxypropoxy)phényl)boronique
Vue d'ensemble
Description
(3-(3-Methoxypropoxy)phenyl)boronic acid: is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a 3-methoxypropoxy group
Applications De Recherche Scientifique
Chemistry:
Cross-Coupling Reactions: (3-(3-Methoxypropoxy)phenyl)boronic acid is widely used in Suzuki-Miyaura coupling reactions to form biaryl compounds, which are important intermediates in organic synthesis.
Biology:
Enzyme Inhibition: Boronic acids are known to inhibit serine proteases and other enzymes, making them useful in biochemical research.
Medicine:
Drug Development: The compound can be used as a building block in the synthesis of pharmaceuticals, particularly those targeting enzymes or receptors.
Industry:
Material Science: It can be used in the development of advanced materials, such as polymers and electronic devices, due to its ability to form stable boron-carbon bonds.
Mécanisme D'action
Target of Action
The primary target of (3-(3-Methoxypropoxy)phenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic chemistry to form carbon-carbon bonds .
Mode of Action
In the Suzuki–Miyaura coupling reaction, (3-(3-Methoxypropoxy)phenyl)boronic acid interacts with its target, the palladium catalyst, through a process called transmetalation . In this process, the boronic acid transfers its organoboron group to the palladium catalyst . This results in the formation of a new palladium-carbon bond .
Biochemical Pathways
The biochemical pathway primarily affected by (3-(3-Methoxypropoxy)phenyl)boronic acid is the Suzuki–Miyaura coupling pathway . This pathway involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effect of this pathway is the formation of a new carbon-carbon bond .
Pharmacokinetics
It is known that boronic acids are generally stable, readily prepared, and environmentally benign , which may impact their bioavailability.
Result of Action
The molecular effect of the action of (3-(3-Methoxypropoxy)phenyl)boronic acid is the formation of a new carbon-carbon bond through the Suzuki–Miyaura coupling reaction . On a cellular level, this can lead to the synthesis of new organic compounds .
Action Environment
The action, efficacy, and stability of (3-(3-Methoxypropoxy)phenyl)boronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known to be exceptionally mild and tolerant of various functional groups . Therefore, the presence of different functional groups in the reaction environment could potentially influence the action of (3-(3-Methoxypropoxy)phenyl)boronic acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of (3-(3-Methoxypropoxy)phenyl)boronic acid typically begins with commercially available 3-bromoanisole and triisopropyl borate.
Reaction Conditions: The reaction involves the use of a palladium catalyst under Suzuki-Miyaura coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aqueous-organic solvent mixture.
Purification: The product is purified by recrystallization or column chromatography to obtain the desired (3-(3-Methoxypropoxy)phenyl)boronic acid in high purity.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (3-(3-Methoxypropoxy)phenyl)boronic acid can undergo oxidation reactions to form the corresponding phenol derivative.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester or borane.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds with various aryl or vinyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or water.
Major Products:
Oxidation: Phenol derivatives.
Reduction: Boronate esters or boranes.
Substitution: Biaryl or vinyl-aryl compounds.
Comparaison Avec Des Composés Similaires
- (3-Methoxyphenyl)boronic acid
- (4-Methoxyphenyl)boronic acid
- (3-Fluorophenyl)boronic acid
- (3-Cyanophenyl)boronic acid
Comparison:
- Uniqueness: (3-(3-Methoxypropoxy)phenyl)boronic acid is unique due to the presence of the 3-methoxypropoxy group, which can influence its reactivity and solubility compared to other boronic acids.
- Reactivity: The methoxypropoxy group can provide additional sites for chemical modification, potentially leading to a wider range of applications in synthesis and material science.
- Applications: While similar boronic acids are used in cross-coupling reactions, the specific substituents on the phenyl ring can affect the efficiency and selectivity of these reactions.
Propriétés
IUPAC Name |
[3-(3-methoxypropoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO4/c1-14-6-3-7-15-10-5-2-4-9(8-10)11(12)13/h2,4-5,8,12-13H,3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGYXFCMWBEEPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCCCOC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
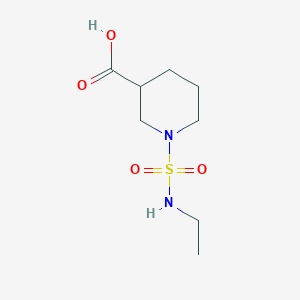
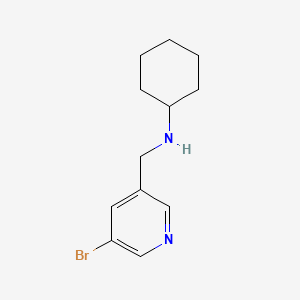
![N-[2-(4-bromophenyl)ethyl]cyclopentanamine](/img/structure/B1400736.png)
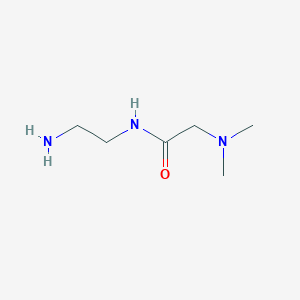
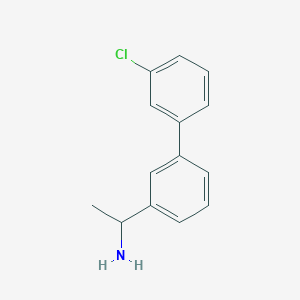
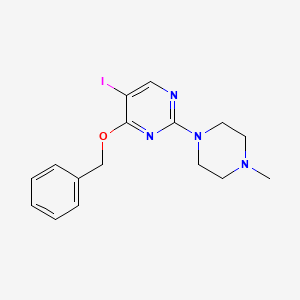

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethanamine hydrochloride](/img/structure/B1400744.png)
![[1,2,4]Triazolo[1,5-a]pyridin-7-ol](/img/structure/B1400746.png)

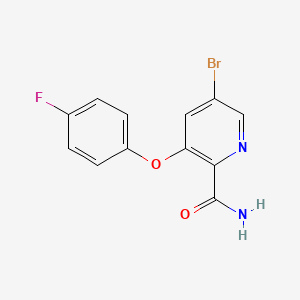
![tert-butyl 6-bromo-4-oxospiro[3H-chromene-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B1400749.png)
